3,5-dichloro-N-(1,3-thiazol-5-ylmethyl)aniline
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Overview
Description
3,5-Dichloro-N-(1,3-thiazol-5-ylmethyl)aniline is a chemical compound with the molecular formula C₁₀H₈Cl₂N₂S and a molecular weight of 259.15 g/mol . This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The compound is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
The synthesis of 3,5-dichloro-N-(1,3-thiazol-5-ylmethyl)aniline typically involves the reaction of 3,5-dichloroaniline with a thiazole derivative under specific conditions. One common method includes the use of thiourea and substituted thioamides in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dioxane at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
3,5-Dichloro-N-(1,3-thiazol-5-ylmethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,5-Dichloro-N-(1,3-thiazol-5-ylmethyl)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-(1,3-thiazol-5-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to the disruption of essential biological processes in microorganisms, contributing to its antimicrobial properties . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application and context of use.
Comparison with Similar Compounds
3,5-Dichloro-N-(1,3-thiazol-5-ylmethyl)aniline can be compared with other thiazole derivatives, such as:
2-Amino-5-benzyl-1,3-thiazole: Known for its anticancer activity.
4-(2,5-Dichlorothienyl)-1,3-thiazole: Exhibits antifungal and antibacterial activities.
Sulfathiazole: An antimicrobial drug used in the treatment of bacterial infections. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C10H8Cl2N2S |
---|---|
Molecular Weight |
259.15 g/mol |
IUPAC Name |
3,5-dichloro-N-(1,3-thiazol-5-ylmethyl)aniline |
InChI |
InChI=1S/C10H8Cl2N2S/c11-7-1-8(12)3-9(2-7)14-5-10-4-13-6-15-10/h1-4,6,14H,5H2 |
InChI Key |
WVUWYUSQQDYISN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NCC2=CN=CS2 |
Origin of Product |
United States |
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